![molecular formula C17H17N5O B2645794 6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2198509-35-0](/img/structure/B2645794.png)
6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
“6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” is a chemical compound that contains a quinoxaline moiety . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Chemical Reactions Analysis
The direct C–H multifunctionalization of quinoxalin-2 (1 H )-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . It mainly covers reaction methods for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2 (1 H )-ones and their reaction mechanisms .Scientific Research Applications
Medicinal Applications
The compound has robust applications in the medicinal industry . It’s a part of the quinoxalin-2 (1H)-ones class of compounds, which have been found to have diverse biological activities .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is used due to its functionalization . The C-3 functionalization of quinoxalin-2 (1H)-ones has emerged as a modern sustainable protocol .
Agriculture Industry
The compound also finds use in the agriculture industry . The C-3 functionalized quinoxalin-2 (1H)-ones offer robust applications in this field .
C–H Functionalization
The direct C–H multifunctionalization of quinoxalin-2 (1H)-ones via multicomponent reactions has attracted considerable interest . This process allows for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2 (1H)-ones .
Synthesis of 3-Substituted Quinoxalin-2(1H)-Ones
In 2022, Yao et al. implemented a simple strategy for the synthesis of 3-substituted quinoxalin-2(1H)-ones containing ether units . This method introduced both C–C and C–O bonds in the product .
Use of Heterogeneous Catalysts
This compound has been used in the preparation of quinoxaline derivatives by utilizing phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .
Future Directions
Future developments of multi-component reactions of quinoxalin-2 (1 H )-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields . This aims to enrich the methods for the reaction of quinoxalin-2 (1 H )-ones at the C3 position, which have rich applications in materials chemistry and pharmaceutical pharmacology .
properties
IUPAC Name |
6-methyl-2-[(1-quinoxalin-2-ylazetidin-3-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-6-7-17(23)22(20-12)11-13-9-21(10-13)16-8-18-14-4-2-3-5-15(14)19-16/h2-8,13H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIPTEMOWLXZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one |
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